molecular formula C8H14BrNS B7631066 4-(2-Bromoprop-2-enyl)-1,4-thiazepane

4-(2-Bromoprop-2-enyl)-1,4-thiazepane

Cat. No. B7631066
M. Wt: 236.17 g/mol
InChI Key: ZLTAPXJVKJYHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoprop-2-enyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains a thiazepane ring and a bromopropenyl group. This compound has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane is not fully understood. However, it is believed to exert its pharmacological activities by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects
4-(2-Bromoprop-2-enyl)-1,4-thiazepane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess antiviral activity against the herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Bromoprop-2-enyl)-1,4-thiazepane in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using 4-(2-Bromoprop-2-enyl)-1,4-thiazepane in lab experiments. For example, it is a highly reactive compound that can easily undergo chemical reactions with other compounds in the lab. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-(2-Bromoprop-2-enyl)-1,4-thiazepane. One area of research could focus on its potential applications in drug discovery. It has been shown to possess a wide range of pharmacological activities, which makes it a promising lead compound for the development of new drugs.
Another area of research could focus on its mechanism of action. Although some studies have investigated its molecular targets, the exact mechanism of action of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane is still not fully understood. Further research in this area could help to elucidate the molecular mechanisms underlying its pharmacological activities.
Finally, future research could also focus on the synthesis of new derivatives of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane. By modifying the structure of this compound, researchers may be able to create new compounds with improved pharmacological activities and fewer side effects.

Synthesis Methods

There are several methods for synthesizing 4-(2-Bromoprop-2-enyl)-1,4-thiazepane, including the reaction of 2-bromoacrolein and thiosemicarbazide, the reaction of 2-bromoacrolein and 1,4-diaminobutane, and the reaction of 2-bromoacrolein and 1,4-dithiane. Among these methods, the reaction of 2-bromoacrolein and thiosemicarbazide is the most commonly used method. This method involves the condensation of 2-bromoacrolein with thiosemicarbazide in the presence of a base to form the thiazepane ring.

Scientific Research Applications

4-(2-Bromoprop-2-enyl)-1,4-thiazepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.

properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNS/c1-8(9)7-10-3-2-5-11-6-4-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAPXJVKJYHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCSCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoprop-2-enyl)-1,4-thiazepane

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